1,1-Ethylene-5alpha-androst-2-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,1-Ethylene-5alpha-androst-2-en-17-one involves several steps, starting from commercially available steroids. The synthetic route typically includes the formation of the cyclopropane ring at the 1,1-position of the androstane skeleton. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1,1-Ethylene-5alpha-androst-2-en-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the 2-en position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Ethylene-5alpha-androst-2-en-17-one has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its role as a pheromone in certain animals, such as elephants and boars.
Industry: It is used in the development of dietary supplements and performance-enhancing products.
Wirkmechanismus
The mechanism of action of 1,1-Ethylene-5alpha-androst-2-en-17-one involves its interaction with androgen receptors in the body. As a derivative of dihydrotestosterone, it binds to these receptors, leading to the activation of specific genes that promote anabolic effects, such as muscle growth and increased strength . The molecular targets include androgen receptors in muscle tissues, and the pathways involved are related to protein synthesis and muscle hypertrophy .
Vergleich Mit ähnlichen Verbindungen
1,1-Ethylene-5alpha-androst-2-en-17-one is similar to other anabolic-androgenic steroids, such as:
5alpha-Androst-2-en-17-one: Another derivative of dihydrotestosterone with similar anabolic properties.
Androsterone: A weaker androgen with a potency approximately 1/7 that of testosterone.
Desoxymethyltestosterone: A designer steroid with a similar chemical structure and anabolic effects. The uniqueness of this compound lies in its specific structural modifications, which may enhance its anabolic effects and reduce androgenic side effects.
Eigenschaften
Molekularformel |
C21H30O |
---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S)-10,13-dimethylspiro[5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-1,1'-cyclopropane]-17-one |
InChI |
InChI=1S/C21H30O/c1-19-11-9-17-15(16(19)7-8-18(19)22)6-5-14-4-3-10-21(12-13-21)20(14,17)2/h3,10,14-17H,4-9,11-13H2,1-2H3/t14-,15+,16+,17+,19+,20+/m1/s1 |
InChI-Schlüssel |
KQTZUFIFDBSGIH-YLQUGHGXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C5(CC5)C=CC4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(C5(CC5)C=CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.